molecular formula C22H17N3O2 B14209745 2-Oxo-N,3,4-triphenyl-2,3-dihydro-1H-imidazole-1-carboxamide CAS No. 786719-61-7

2-Oxo-N,3,4-triphenyl-2,3-dihydro-1H-imidazole-1-carboxamide

Cat. No.: B14209745
CAS No.: 786719-61-7
M. Wt: 355.4 g/mol
InChI Key: ZWADBFFNMYVVQI-UHFFFAOYSA-N
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Description

2-Oxo-N,3,4-triphenyl-2,3-dihydro-1H-imidazole-1-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-N,3,4-triphenyl-2,3-dihydro-1H-imidazole-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzoin with ammonium acetate and benzaldehyde in the presence of an oxidizing agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-N,3,4-triphenyl-2,3-dihydro-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazoles, dihydroimidazoles, and other functionalized derivatives .

Scientific Research Applications

2-Oxo-N,3,4-triphenyl-2,3-dihydro-1H-imidazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-N,3,4-triphenyl-2,3-dihydro-1H-imidazole-1-carboxamide involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

  • 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
  • 4,5-Diphenyl-1H-imidazole-2-yl derivatives

Comparison: 2-Oxo-N,3,4-triphenyl-2,3-dihydro-1H-imidazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

CAS No.

786719-61-7

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

2-oxo-N,3,4-triphenylimidazole-1-carboxamide

InChI

InChI=1S/C22H17N3O2/c26-21(23-18-12-6-2-7-13-18)24-16-20(17-10-4-1-5-11-17)25(22(24)27)19-14-8-3-9-15-19/h1-16H,(H,23,26)

InChI Key

ZWADBFFNMYVVQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)N2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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